molecular formula C14H19Cl2NO3S B257578 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide

Cat. No. B257578
M. Wt: 352.3 g/mol
InChI Key: ANQKLONVNJIFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide, also known as DCEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCEB is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anticancer activity. Additionally, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to modulate the activity of certain neurotransmitter receptors, which may contribute to its effects on the nervous system.
Biochemical and physiological effects:
2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has also been shown to have vasodilatory effects, which may have potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide in lab experiments is its potent biological activity. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to exhibit potent anticancer activity, which makes it a promising candidate for further research in cancer treatment. Additionally, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. However, one of the limitations of using 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide before it can be used in clinical settings.

Future Directions

There are several future directions for research on 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide. One area of research is the development of novel therapeutic agents based on 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to exhibit potent anticancer activity, and further research may lead to the development of new cancer treatments. Another area of research is the exploration of the effects of 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide on the nervous system. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to modulate the activity of certain neurotransmitters, and further research may lead to the development of new treatments for neurological disorders. Finally, future research may focus on the safety and toxicity of 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide, which will be important for its potential use in clinical settings.
In conclusion, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to exhibit potent anticancer activity, modulate the activity of certain neurotransmitters, and have vasodilatory effects. While there are limitations to using 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide in lab experiments, further research may lead to the development of novel therapeutic agents based on 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide and new treatments for neurological disorders.

Synthesis Methods

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. This reaction results in the formation of 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide as a white solid with a high yield.

Scientific Research Applications

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. In neuroscience, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to enhance the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In cardiovascular research, 2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide has been shown to have vasodilatory effects, which may have potential applications in the treatment of hypertension.

properties

Product Name

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide

Molecular Formula

C14H19Cl2NO3S

Molecular Weight

352.3 g/mol

IUPAC Name

2,5-dichloro-N-cyclohexyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C14H19Cl2NO3S/c1-2-20-13-8-12(16)14(9-11(13)15)21(18,19)17-10-6-4-3-5-7-10/h8-10,17H,2-7H2,1H3

InChI Key

ANQKLONVNJIFLW-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCCC2)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CCCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.